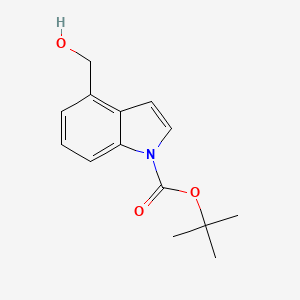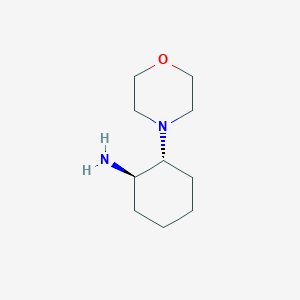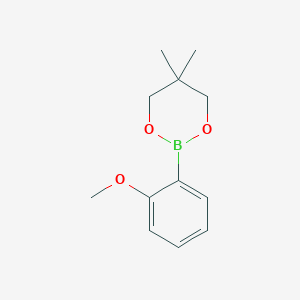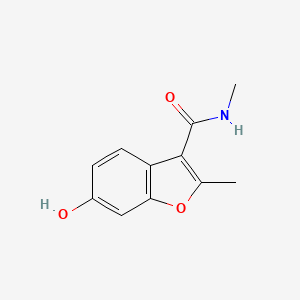
6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
Overview
Description
The compound of interest, 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide, is a derivative of benzofuran, which is a heterocyclic compound with a fused benzene and furan ring. Benzofuran derivatives are known for their diverse pharmacological activities and have been the subject of various synthetic efforts to explore their potential in medicinal chemistry.
Synthesis Analysis
While the specific synthesis of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide is not detailed in the provided papers, a related compound, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, was synthesized through a two-step process starting from 3,5-dihydroxybenzoate. This process involved a direct thermal one-pot cyclization with propargyl bromide, followed by a base-catalyzed hydrolysis . This method could potentially be adapted for the synthesis of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide by modifying the starting materials and reaction conditions to introduce the appropriate amide functionality at the 3-position of the benzofuran ring.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid was determined using mono- and bidimensional NMR techniques, ESI-MS, FT-IR, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular framework, including the positions of substituents on the benzofuran core. Similar methods would be employed to analyze the molecular structure of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide. However, benzofuran derivatives are known to participate in various chemical reactions due to the reactive nature of the furan ring and the potential for substitution at the benzene moiety. For example, the synthesis of 1-arylindazole-3-carboxamides involves a strategic reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by a Buchwald–Hartwig intramolecular cyclization . This indicates that benzofuran derivatives can be used as intermediates in complex synthetic pathways to produce other heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of hydroxy and carboxamide groups in 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide would affect its solubility, acidity, and potential for hydrogen bonding. These properties are crucial for the biological activity and pharmacokinetics of the compound. Although the specific properties of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide are not discussed in the provided papers, they can be inferred based on the known behavior of similar compounds .
Scientific Research Applications
Anticancer Research
- Synthesis of Functionalized Amino Acid Derivatives : Research has led to the synthesis of functionalized amino acid derivatives, including compounds similar to 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide, showing potential as anticancer agents. These compounds have shown cytotoxicity against human cancer cell lines, indicating their potential use in designing new anticancer drugs (Kumar et al., 2009).
Antimicrobial and Antioxidant Studies
- Synthesis of Novel Pyrazole Derivatives : Pyrazole derivatives, related to 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide, have been synthesized and shown to have significant in vivo anti-inflammatory activity. They also exhibit minimal ulcerogenic activity and toxicity compared to traditional drugs, indicating potential as safer anti-inflammatory agents (El‐Hawash & El-Mallah, 1998).
- Catalytic Assembly and Antimicrobial Activity : N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide compounds, which share structural similarities with 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide, demonstrate notable antimicrobial and antioxidant activities. These compounds have shown effectiveness against various microorganisms and free radicals (Sindhe et al., 2016).
Synthesis and Characterization Studies
- New Cascade Transformations : Studies involving compounds like 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide have explored new chemical reactions and transformations, contributing to a deeper understanding of chemical synthesis and potential drug development (Ukhin et al., 2015).
Antipsychotic Research
- Synthesis and Antidopaminergic Properties : Research on compounds structurally related to 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide has led to the development of potential antipsychotic agents. These studies investigate the compounds' affinity for dopamine receptors and their behavioral effects, contributing to the understanding of antipsychotic drug development (Högberg et al., 1990).
Anti-Tuberculosis Activity
- Imidazo[1,2-a]pyridine-3-carboxamides : Research has been conducted on compounds related to 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide, focusing on their anti-tuberculosis activity. These compounds show promise in treating multi- and extensive drug-resistant tuberculosis strains, demonstrating the potential for new tuberculosis treatments (Moraski et al., 2011)
Mechanism of Action
- The primary targets of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide are not explicitly mentioned in the available literature. However, we know that benzofuran compounds, in general, exhibit strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Target of Action
Safety and Hazards
The safety information available indicates that 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide has a signal word of “Warning” and the following precautionary statements: P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 . The hazard statements include H302-H315-H319 .
properties
IUPAC Name |
6-hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-10(11(14)12-2)8-4-3-7(13)5-9(8)15-6/h3-5,13H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAOQCHBPXUPID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587849 | |
| Record name | 6-Hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
638217-08-0 | |
| Record name | 6-Hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




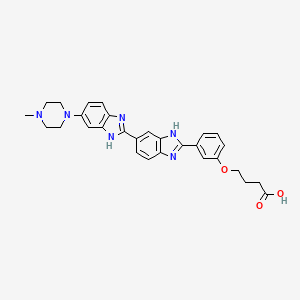


![2-Bromothieno[2,3-c]pyridine](/img/structure/B1340213.png)
![4-[4-(Benzyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1340214.png)
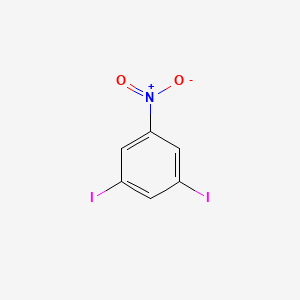
![2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile](/img/structure/B1340224.png)
